3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one
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Overview
Description
3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one is a complex organic compound characterized by the presence of trifluoromethyl, methoxypyrazine, and piperidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product efficiently.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.
Scientific Research Applications
3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group can enhance its binding affinity and selectivity, while the methoxypyrazine and piperidine moieties contribute to its overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-1-propene: A simpler analog with similar trifluoromethyl functionality.
3,3,3-Trifluoro-1-propyne: Another related compound with a triple bond instead of a piperidine ring.
3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one: A structurally similar compound with a methoxyphenyl group instead of methoxypyrazine.
Properties
IUPAC Name |
3,3,3-trifluoro-1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O3/c1-21-10-6-17-7-11(18-10)22-9-3-2-4-19(8-9)12(20)5-13(14,15)16/h6-7,9H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKBIDFCJWIFOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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